1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone

Catalog No.
S3324775
CAS No.
339107-27-6
M.F
C14H10Cl2O3S
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethano...

CAS Number

339107-27-6

Product Name

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone

IUPAC Name

2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)ethanone

Molecular Formula

C14H10Cl2O3S

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C14H10Cl2O3S/c15-10-6-7-12(13(16)8-10)14(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

SBUYRKXLMNCGLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone is a chemical compound with the molecular formula C14H10Cl2O3S and a molecular weight of approximately 329.19 g/mol. It is characterized by the presence of a dichlorophenyl group and a phenylsulfonyl moiety attached to an ethanone backbone. This compound is known for its potential applications in medicinal chemistry and organic synthesis.

  • The presence of chlorine atoms suggests potential skin and eye irritation and environmental concerns [].
  • The aromatic rings might raise flammability concerns.

While the individual components, 2,4-dichlorophenyl and phenylsulfonyl, are found in various research areas, there is no substantial evidence of this specific compound being used in published scientific research.

Further Exploration:

It is possible that 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone may be under investigation in private research or early-stage development, and information about its applications might not be publicly available yet.

If you have access to scientific databases beyond publicly available sources, you could try searching for this compound using its CAS registry number or other identifiers to see if there are any recent publications mentioning it.

Additional Resources:

  • The National Institute of Standards and Technology (NIST) Webbook entry for 2,4-dichloroacetophenone (1-(2,4-dichlorophenyl)ethan-1-one):
  • PubChem entry for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (a structurally similar compound):
Typical of ketones and sulfonyl compounds, including:

  • Nucleophilic addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Electrophilic substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that compounds similar to 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone exhibit various biological activities, including:

  • Antiviral properties: Some derivatives have shown activity against viruses like HIV, functioning as non-nucleoside reverse transcriptase inhibitors, which may be relevant for drug development against viral infections .
  • Antimicrobial effects: Compounds in this class may also possess antibacterial or antifungal properties, making them candidates for further pharmacological studies.

The synthesis of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone typically involves:

  • Formation of the phenylsulfonyl group: This can be achieved by reacting phenol with sulfonyl chlorides.
  • Acetophenone synthesis: The dichlorophenyl group can be introduced via Friedel-Crafts acylation of benzene derivatives.
  • Coupling reaction: Combining the two components under acidic or basic conditions to yield the final product.

Specific methods may vary based on desired yields and purity levels.

This compound has potential applications in various fields:

  • Pharmaceutical industry: As a precursor or active ingredient in drug formulations targeting viral infections.
  • Agricultural chemistry: Possible use as a pesticide or herbicide due to its biological activity.
  • Materials science: In the development of polymers or other materials that require specific chemical properties.

Studies exploring the interactions of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding affinity assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro assays: Testing biological activity in cell cultures to determine efficacy and safety profiles.

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaUnique Features
1-(2,6-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanoneC14H10Cl2O3SDifferent chlorination pattern on phenyl ring
2',4'-DichloroacetophenoneC8H6Cl2OLacks sulfonyl group; primarily used as an intermediate
N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amineC13H12N4O2SExhibits potent antiviral activity against HIV

These comparisons highlight the unique aspects of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone while situating it within a broader context of related compounds.

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3.8

Dates

Last modified: 08-19-2023

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